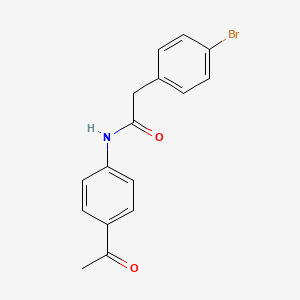

N-(4-acetylphenyl)-2-(4-bromophenyl)acetamide

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to N-(4-acetylphenyl)-2-(4-bromophenyl)acetamide often involves multi-step organic reactions, including acetylation, bromination, and amide bond formation. For example, compounds with related structures have been synthesized through reactions involving ethyl 2-(2-isopropylphenoxy)acetic acid, 2-diaminobenzene, and other reagents under controlled conditions (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of similar compounds is often characterized by techniques such as X-ray crystallography, which reveals the dihedral angles between different phenyl rings and the acetamide group, indicating the spatial arrangement of the molecule's atoms (Praveen et al., 2013). These studies highlight the importance of hydrogen bonding and other intermolecular interactions in the solid-state structure.

Chemical Reactions and Properties

Chemical properties of N-(4-acetylphenyl)-2-(4-bromophenyl)acetamide derivatives include their reactivity towards various chemical reagents. For instance, the reductive carbonylation of nitrobenzene derivatives to form acetamides demonstrates the compound's ability to undergo transformation under specific conditions, contributing to the synthesis of pharmacologically relevant molecules (Vavasori et al., 2023).

Scientific Research Applications

Understanding Chemical Compounds in Research

Scientific research delves into understanding the properties, applications, and effects of chemical compounds through various approaches. Studies may focus on the compound's potential therapeutic uses, its environmental impact, mechanisms of action, and interactions with biological systems. For example, research on acetaminophen (a well-known analgesic) explores its adsorption from water, highlighting environmental protection efforts and the mechanisms involved in removing pharmaceutical pollutants from water sources (Igwegbe et al., 2021).

Environmental Impact and Removal Strategies

The environmental impact of pharmaceuticals, including the processes for their removal from water, is a significant area of research. Studies address the efficiency of various adsorbents in eliminating pollutants like acetaminophen from water, investigating the mechanisms of action and optimizing removal strategies to protect aquatic environments and human health (Vo et al., 2019).

Metabolism and Toxicity Studies

Understanding the metabolism and potential toxicity of compounds is crucial for assessing their safety and therapeutic potential. Research into the metabolism of paracetamol (acetaminophen) and its genetic differences showcases the complexity of drug metabolism and its implications for individual susceptibility to toxicity (Zhao & Pickering, 2011).

Therapeutic Uses and Mechanisms of Action

Exploring the therapeutic uses and mechanisms of action of chemical compounds contributes to the development of new treatments and understanding of their effects on biological systems. For instance, the review of acetaminophen's analgesic effects offers insights into its known and novel mechanisms of action, highlighting its role in pain management and the ongoing research to fully understand its analgesic properties (Ohashi & Kohno, 2020).

properties

IUPAC Name |

N-(4-acetylphenyl)-2-(4-bromophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO2/c1-11(19)13-4-8-15(9-5-13)18-16(20)10-12-2-6-14(17)7-3-12/h2-9H,10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQOYWIWMBXSKGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({3-[(2-chloro-4-nitrophenyl)thio]propanoyl}amino)benzamide](/img/structure/B4622088.png)

![2-[(5-{2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazino}-4H-1,2,4-triazol-3-yl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4622090.png)

![2-{[3-(4-isopropylphenyl)-4-oxo-4H-chromen-7-yl]oxy}-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B4622106.png)

![3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B4622111.png)

![N-(3,4-dimethylphenyl)-N'-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4622114.png)

![2-[(4-methyl-2-pyrimidinyl)thio]-N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide](/img/structure/B4622116.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4622120.png)

![ethyl 2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4622142.png)

![methyl 1-(3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-2-piperidinecarboxylate](/img/structure/B4622144.png)

![2-(2-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4622149.png)

![1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B4622151.png)

![2-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B4622170.png)